3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

説明

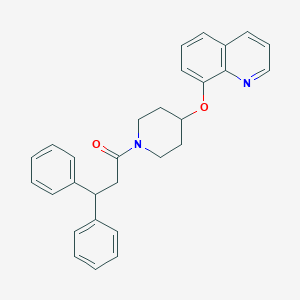

3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a structurally complex small molecule characterized by a propan-1-one backbone substituted with two phenyl groups at the 3-position and a 4-(quinolin-8-yloxy)piperidin-1-yl group at the 1-position. This compound was synthesized via a multi-step process starting from a chiral template, (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, which led to the formation of diastereoisomers separable by column chromatography .

特性

IUPAC Name |

3,3-diphenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O2/c32-28(21-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23)31-19-16-25(17-20-31)33-27-15-7-13-24-14-8-18-30-29(24)27/h1-15,18,25-26H,16-17,19-21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBHBPZYLQJIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the reaction of quinolin-8-ol with piperidine derivatives under controlled conditions to form the desired compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions: 3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinoline derivatives.

科学的研究の応用

While comprehensive data tables and well-documented case studies focusing solely on the applications of "3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one" are not available within the provided search results, the information below summarizes the potential applications based on similar compounds and their characteristics.

General Information

this compound has the molecular formula and a molecular weight of 436.5 .

Potential Applications Based on Structural Similarities

Given the structural components of this compound, potential applications can be inferred from similar compounds:

- Anticancer Properties :

- Pyrimidine derivatives have demonstrated the ability to induce apoptosis in cancer cells.

- Some compounds have shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells.

- Quinoxaline derivatives have exhibited good and similar activity in the low micromolar range, suggesting they possess selective anticancer activity .

- Antimicrobial Activity :

- Some compounds have been investigated as potential antimicrobial agents against Gram-positive bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL.

- Enzyme Inhibition :

- It is suggested that this compound may act as a competitive ATP inhibitor and an allosteric inhibitor of certain receptors, which could be beneficial in treating diseases like cancer.

- Use as Building Blocks :

- Similar compounds can be used as building blocks in the synthesis of more complex molecules.

- Biological Activity Research :

- These compounds can be investigated for potential biological activities, such as enzyme inhibition or receptor binding.

- Medicinal Chemistry :

- serve as a compound of interest in medicinal chemistry due to its diverse biological activities.

- Development of New Materials :

- utilized in the development of new materials or as a precursor in chemical manufacturing.

Reactions it Can Undergo

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Carried out with lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic and electrophilic substitutions can occur at different positions on the molecule.

Comparison with Similar Compounds

Examples of similar compounds and their unique features include:

- 2,2-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone : Similar structure but with a pyridine ring instead of a pyrimidine ring.

- 2,2-Diphenyl-1-(3-(quinolin-4-yloxy)piperidin-1-yl)ethanone : Contains a quinoline ring, offering different biological properties.

作用機序

The mechanism by which 3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one with five analogous compounds, focusing on structural features, synthesis, and physicochemical properties.

Structural and Functional Insights

Substituent Impact: The quinolin-8-yloxy group in the target compound distinguishes it from analogs with simpler aromatic substituents (e.g., phenoxyethyl in DC-TEADin1072-N1 ).

Synthetic Efficiency: DC-TEADin1072-N1 achieved a 78% yield with high purity (99.37%), indicating robust synthetic protocols for piperidinyl-propanone derivatives . In contrast, the target compound’s yield is unspecified, but its diastereomer separation implies additional purification challenges .

Pharmacophore Design: The spirodecane derivative (from ) incorporates a rigid spirocyclic system, contrasting with the target compound’s flexible piperidine-quinoline architecture. This rigidity may influence bioavailability and target selectivity . The benzhydryl-substituted analog () exhibits higher hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .

Physicochemical and Computational Insights

- Molecular Weight and Solubility : The target compound’s molecular weight (~445.5 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), unlike DC-TEADin1072-N1 (260.2 g/mol). This may limit its drug-likeness without formulation aids.

生物活性

3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, identified by its CAS number 1904210-73-6, is a complex organic compound featuring a quinoline moiety linked to a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The structure includes a diphenyl group and a quinolin-8-yloxy-piperidine substituent, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C29H28N2O2 |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 1904210-73-6 |

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymes : Similar quinoline derivatives have been shown to inhibit various enzymes such as COX-2 and HDAC, which are implicated in cancer progression and inflammation .

- DNA Interaction : The quinoline moiety can intercalate with DNA, potentially inhibiting replication and transcription processes.

- Cell Signaling Pathways : Compounds with similar structures have been reported to modulate cell signaling pathways related to apoptosis and cell proliferation .

Anti-Cancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds show promising anti-proliferative effects on breast cancer cells with minimal toxicity towards normal cells . The specific IC50 values for 3,3-Diphenyl derivatives have not been explicitly documented but are expected to be comparable based on structural similarities.

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are well-documented:

- Inhibition of Nitric Oxide Production : Similar compounds have shown efficacy in inhibiting nitric oxide production in LPS-induced RAW 264.7 cells, suggesting a potential role for 3,3-Diphenyl derivatives in reducing inflammation .

Study on Quinoline Derivatives

A study evaluating various quinoline derivatives reported significant anti-cancer activity across multiple cell lines. The mechanism was linked to the inhibition of sirtuins, which play roles in cancer cell survival and proliferation .

Comparative Analysis with Other Compounds

In comparison to other known anti-cancer agents like chloroquine and quinine, the unique combination of the diphenyl and piperidine structures in 3,3-Diphenyl compounds may offer enhanced selectivity and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。